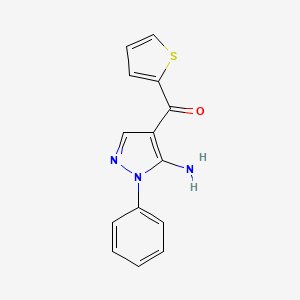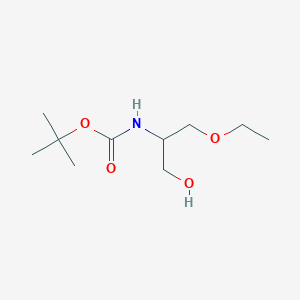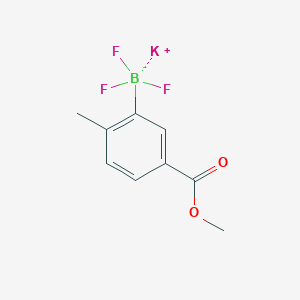
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, also referred to as (2E)-1-(3,4-dimethoxy-phenyl)-3-(2-ethoxy-phenyl)prop-2-en-1-one, is a novel compound with a unique structure and a wide range of potential applications. It is composed of two aromatic rings, each containing three methoxy groups, and a prop-2-en-1-one group. This compound has been the subject of numerous scientific studies due to its interesting chemical structure and potential applications in various fields.
科学的研究の応用
((2E)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has been studied extensively in recent years due to its potential applications in various fields of scientific research. It has been used as a model compound for studying the effects of environmental pollutants on the structure and function of proteins. It has also been used to study the effects of oxidative stress on cell membranes, as well as to investigate the effects of drugs on enzymes. In addition, this compound has been used in the synthesis of other compounds with potential therapeutic applications.
作用機序
((2E)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is believed to interact with proteins, enzymes, and cell membranes in a variety of ways. It has been shown to bind to proteins, which can lead to changes in their structure and function. It has also been shown to affect the activity of enzymes, leading to changes in their catalytic activity. In addition, this compound has been shown to disrupt the structure of cell membranes, leading to changes in their permeability.
Biochemical and Physiological Effects
(this compound)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has been shown to have both biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, resulting in increased drug concentrations in the body. It has also been found to disrupt the structure of cell membranes, leading to changes in their permeability. In addition, this compound has been shown to have antioxidant properties, which may be beneficial for treating diseases associated with oxidative stress.
実験室実験の利点と制限
((2E)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has several advantages and limitations when used in laboratory experiments. It is relatively easy to synthesize, making it a suitable choice for laboratory experiments. In addition, this compound has been shown to have a wide range of potential applications, making it a useful tool for scientific research. However, this compound is also relatively unstable and may degrade over time, making it unsuitable for long-term experiments.
将来の方向性
The potential applications of ((2E)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one are numerous, and there are many potential future directions for research. One potential direction is to further study the effects of this compound on proteins, enzymes, and cell membranes. In addition, this compound could be used in the synthesis of other compounds with potential therapeutic applications. Finally, this compound could be used to study the effects of environmental pollutants on proteins and enzymes, as well as to investigate the effects of drugs on enzymes.
合成法
((2E)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one can be synthesized by a two-step process. The first step involves the condensation of 2-ethoxyphenylacetone and 3,4-dimethoxyphenylacetone in the presence of a base such as sodium hydroxide. This reaction yields a product that is then treated with aqueous acid to form the desired compound. This synthesis method is simple and efficient, making it a suitable choice for laboratory experiments.
特性
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-4-23-17-8-6-5-7-14(17)9-11-16(20)15-10-12-18(21-2)19(13-15)22-3/h5-13H,4H2,1-3H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXROUZFSCKDDN-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343704.png)








![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)
![Potassium (4'-methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate](/img/structure/B6343780.png)
